2-(Azetidin-3-yl)-5-fluoropyridine

説明

Structural Features and Core Heterocyclic Motifs of 2-(Azetidin-3-yl)-5-fluoropyridine

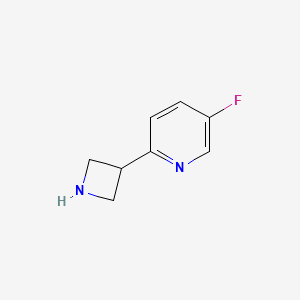

The molecular architecture of this compound is characterized by the covalent linkage of two distinct heterocyclic systems: a four-membered azetidine (B1206935) ring and a six-membered fluorinated pyridine (B92270) ring. The azetidine moiety is attached at its 3-position to the 2-position of the pyridine ring. The pyridine ring is further substituted with a fluorine atom at the 5-position. This specific arrangement of atoms and functional groups dictates the compound's chemical reactivity and its potential applications as a building block in the synthesis of more complex molecules.

| Property | Value |

| Molecular Formula | C8H9FN2 |

| Molecular Weight | 152.17 g/mol |

| IUPAC Name | 3-(5-fluoropyridin-2-yl)azetidine |

| SMILES | C1NC1C2=CC(=CN=C2)F |

| InChI | InChI=1S/C8H9FN2/c9-7-3-6(4-10-5-7)8-1-2-11-8/h3-5,8,11H,1-2H2 |

| InChIKey | MDXNFBWVDCIAEO-UHFFFAOYSA-N |

Table 1: Chemical properties of this compound. Data sourced from PubChem. nih.gov

The Azetidine Ring System as a Privileged Scaffold in Organic Synthesis

Azetidines, which are four-membered nitrogen-containing heterocycles, are recognized as important structural motifs in organic and medicinal chemistry. rsc.orgresearchgate.net Their significance stems from their presence in various natural products and pharmaceutically active compounds. researchgate.net The inherent ring strain of the azetidine ring, while making its synthesis challenging, also imparts unique reactivity that can be harnessed in organic synthesis. rsc.orgrsc.org This reactivity, driven by the desire to alleviate ring strain, allows azetidines to serve as versatile intermediates for the construction of more complex nitrogen-containing molecules. researchgate.netmagtech.com.cn Despite the energetic unfavorability of forming four-membered rings, significant advancements in synthetic methodologies have made azetidines more accessible for use as building blocks, chiral auxiliaries, and catalysts in a variety of chemical transformations. rsc.orgmagtech.com.cnbham.ac.uk

Significance of Fluorinated Pyridine Derivatives in Contemporary Molecular Design

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. acs.org Fluorinated pyridine derivatives, in particular, are crucial building blocks in the pharmaceutical and agrochemical industries. chemeurope.comuni-muenster.de The introduction of a fluorine atom can alter a molecule's pKa, metabolic stability, and binding affinity to biological targets. acs.org For instance, the difluoromethyl group is of particular interest in drug research for its ability to modulate the properties of bioactive molecules. chemeurope.comuni-muenster.de The strategic placement of fluorine on the pyridine ring is a key consideration in molecular design, as it can be used to fine-tune the electronic properties of the molecule and enhance its desired activities. chemeurope.comuni-muenster.de The development of efficient methods for the regioselective fluorination of pyridines remains an active area of research, highlighting the importance of these derivatives in modern chemistry. chemeurope.comuni-muenster.denih.gov

Contextualizing this compound as a Key Building Block for Chemical Scaffolds

The compound this compound serves as a valuable heterocyclic building block in organic synthesis. bldpharm.comsrdorganics.com This is due to the combined properties of its constituent azetidine and fluorinated pyridine rings. The azetidine moiety provides a three-dimensional structural element and a site for further functionalization, while the fluorinated pyridine ring offers opportunities for various chemical transformations, including nucleophilic aromatic substitution. The presence of the fluorine atom can activate the pyridine ring towards such reactions. nih.gov This dual functionality makes this compound and its derivatives useful intermediates in the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. srdorganics.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

2-(azetidin-3-yl)-5-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-7-1-2-8(11-5-7)6-3-10-4-6/h1-2,5-6,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCMGWQBJYLPGFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azetidin 3 Yl 5 Fluoropyridine and Analogues

Strategies for Azetidine (B1206935) Ring Construction in the Synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine Precursors

The synthesis of the azetidine ring, a four-membered nitrogen-containing heterocycle, presents a significant synthetic challenge due to its inherent ring strain. researchgate.netrsc.org Several strategies have been developed to construct azetidine precursors suitable for incorporation into the final target molecule.

Common methods for azetidine synthesis include:

Intramolecular Cyclization: This is a widely used approach where a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position is cyclized. For instance, γ-amino alcohols can be converted to azetidines through a one-pot mesylation followed by base-induced ring closure. organic-chemistry.org Similarly, the alkylation of primary amines with 2-substituted-1,3-propanediol bis-triflates provides a direct route to 1,3-disubstituted azetidines. organic-chemistry.org

[2+2] Cycloadditions: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between imines and alkenes, can be employed to construct the azetidine ring. rsc.org More recent developments include the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org

Ring Contraction and Expansion: Ring contraction of larger heterocycles, such as 2-pyrrolidinones, or ring expansion of smaller rings like aziridines can also yield azetidines. rsc.orgnih.govslideshare.net For example, a short synthesis of alkyl 3-bromoazetidine-3-carboxylates involves the thermal isomerization of the kinetically favored aziridine (B145994) products. nih.gov

Strain-Release Strategies: The high ring strain of azabicyclo[1.1.0]butane can be harnessed for the modular construction of azetidines. This involves the generation of azabicyclo[1.1.0]butyl lithium, trapping with a boronic ester, N-protonation, and subsequent 1,2-migration. organic-chemistry.org

These methods provide access to a variety of substituted azetidines, including those with functional groups amenable to further elaboration and coupling to the pyridine (B92270) core. The synthesis of multifunctional spirocyclic azetidines has also been achieved from common cyclic carboxylic acids in a two-step sequence involving the synthesis of azetidinones followed by reduction. nih.gov

Fluorination Chemistry in the Derivatization of Pyridine Systems Leading to this compound

The introduction of a fluorine atom at the 5-position of the pyridine ring is a crucial step in the synthesis of the target molecule. Various fluorination methods have been developed to achieve this transformation with high regioselectivity and efficiency.

Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines. wikipedia.org Activation of the pyridine N-oxide enhances the electrophilicity of the pyridine ring, facilitating nucleophilic attack. A facile, metal-free method involves the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild conditions. acs.org These salts can then serve as precursors for the synthesis of 2-fluoropyridines. acs.orgacs.org This approach has been successfully applied to the synthesis of various 2-fluoropyridine (B1216828) analogues, including those relevant for PET imaging. acs.org While this method is effective for generating 2-fluoropyridines, direct fluorination of pyridine N-oxides at the meta-position has also been demonstrated, offering a potential route to 3-fluoropyridine (B146971) derivatives. rsc.org

Direct C–H fluorination represents an atom-economical and efficient strategy for the synthesis of fluorinated heterocycles. A significant advancement in this area is the use of silver(II) fluoride (B91410) (AgF₂) for the site-selective fluorination of pyridines and diazines. nih.govresearchgate.netpsu.edu This method exhibits high selectivity for the C–H bond adjacent to the nitrogen atom, occurring at ambient temperature within a short reaction time. nih.govpsu.eduorgsyn.org The reaction is tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules. acs.org The resulting 2-fluoropyridines are valuable intermediates that can undergo subsequent nucleophilic displacement of the fluoride. nih.govpsu.edu The selectivity of this fluorination is influenced by the electronic properties of the substituents on the pyridine ring. acs.org

| Reagent | Conditions | Selectivity | Reference |

| AgF₂ | MeCN, ambient temp, 1h | C-H adjacent to N | nih.govorgsyn.org |

| Selectfluor® | MeCN, 0°C | Electrophilic fluorination of 1,2-dihydropyridines | nih.gov |

This table summarizes key reagents and conditions for the site-selective fluorination of pyridine systems.

Nucleophilic fluorination is a common method for introducing fluorine into aromatic systems. This typically involves the displacement of a leaving group, such as a halogen or a nitro group, by a fluoride ion source. acsgcipr.org The reactivity of the substrate is highly dependent on the electronic nature of the pyridine ring, with electron-deficient pyridines being more susceptible to nucleophilic attack. acsgcipr.org

Common fluoride sources for nucleophilic fluorination include:

Alkali metal fluorides (KF, CsF) acsgcipr.org

Tetrabutylammonium fluoride (TBAF) acsgcipr.org

Imidazolium-based fluoride reagents nih.gov

Phase transfer catalysts are often employed to enhance the solubility and reactivity of metal fluoride salts. acsgcipr.org The choice of solvent is also critical, with polar aprotic solvents like DMSO and acetonitrile (B52724) generally favoring the reaction. acsgcipr.org While powerful, a challenge with nucleophilic fluorination is the potential for competing elimination reactions, especially with highly basic fluoride sources. ucla.edu

Coupling Strategies for Assembling the this compound Core

The final step in the synthesis of this compound involves the formation of a C–N bond between the azetidine ring and the 5-fluoropyridine core.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for coupling the azetidine moiety to the fluoropyridine ring. acs.org In this reaction, the azetidine acts as a nucleophile, displacing a leaving group on the pyridine ring. The 2-fluoro substituent on the pyridine ring is an excellent leaving group for SNAr reactions, often reacting under mild conditions with a variety of nucleophiles. orgsyn.orgacs.org

The general SNAr reaction involves the attack of the azetidine nitrogen on the electron-deficient carbon of the fluoropyridine, forming a Meisenheimer complex, which then expels the fluoride ion to yield the final product. The reaction is typically carried out in the presence of a base to deprotonate the azetidine nitrogen, increasing its nucleophilicity.

The efficiency of the SNAr reaction is influenced by several factors:

The nature of the leaving group: Fluoride is an excellent leaving group in this context.

The electronic properties of the pyridine ring: Electron-withdrawing groups on the pyridine ring enhance its electrophilicity and facilitate the reaction.

The reaction conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield.

This coupling strategy has been successfully employed in the synthesis of various biologically active molecules, demonstrating its robustness and functional group tolerance. acs.orgacs.org

Integration of Azetidine and Fluoropyridine Building Blocks in Convergent Synthesis

A convergent synthesis strategy is a highly efficient method for constructing complex molecules like this compound. This approach involves the independent synthesis of the azetidine and fluoropyridine moieties, which are then coupled together in the final stages of the synthetic route. A common and effective coupling reaction employed for this purpose is the Suzuki-Miyaura cross-coupling.

In a typical convergent synthesis, a protected azetidine derivative, such as N-Boc-3-azetidinylboronic acid pinacol (B44631) ester, is coupled with a suitable fluoropyridine derivative, for instance, 2-chloro-5-fluoropyridine (B44960) or 2-bromo-5-fluoropyridine. The reaction is catalyzed by a palladium complex, such as Pd(dppf)Cl₂, in the presence of a base. The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen is crucial to prevent side reactions and is subsequently removed under acidic conditions to yield the final product.

The key building blocks for this convergent approach are commercially available or can be synthesized through established methods. For example, 2-fluoro-5-iodopyridine (B1304895) can be prepared from 2-amino-5-fluoropyridine. chemicalbook.com Similarly, protected azetidine precursors like tert-butyl 3-bromoazetidine-1-carboxylate are also accessible. chemicalbook.com

An alternative convergent strategy involves the coupling of an azetidine-containing fragment with a pre-functionalized pyridine ring. For instance, the synthesis of 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a related analogue, was achieved by reacting a precursor trimethylammonium salt with the fluoride source in a nucleophilic aromatic substitution. This highlights the versatility of convergent methods in assembling such bicyclic structures.

The table below outlines a representative convergent synthesis scheme for 2-(N-Boc-azetidin-3-yl)-5-fluoropyridine.

Table 1: Representative Convergent Synthesis of 2-(N-Boc-azetidin-3-yl)-5-fluoropyridine via Suzuki Coupling

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

|---|---|---|---|---|

| 1 | N-Boc-3-azetidinylboronic acid pinacol ester | 2-Chloro-5-fluoropyridine | Pd(dppf)Cl₂, K₂CO₃ | 2-(N-Boc-azetidin-3-yl)-5-fluoropyridine |

| 2 | 2-(N-Boc-azetidin-3-yl)-5-fluoropyridine | Trifluoroacetic acid | - | This compound |

Synthesis of Isotopically Labeled this compound Analogues

Isotopically labeled compounds are indispensable tools in drug discovery and development, primarily for their use in metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative bioanalysis. The synthesis of isotopically labeled this compound analogues, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), follows modified synthetic routes that introduce the isotopic label at a specific position within the molecule.

The introduction of isotopic labels can be achieved by using labeled starting materials or reagents in the synthetic sequence. For instance, to introduce deuterium into the azetidine ring, a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) can be used to reduce a precursor ketone or ester. sigmaaldrich.com For example, the reduction of N-Boc-3-oxoazetidine with a deuterated hydride source would yield the corresponding deuterated N-Boc-3-hydroxyazetidine, which can then be further functionalized and coupled to the fluoropyridine moiety.

Carbon-13 labeling can be accomplished by incorporating a ¹³C-labeled precursor. A common method involves the use of potassium cyanide-¹³C (K¹³CN) to introduce a labeled nitrile group, which can then be elaborated into the desired functionality. sigmaaldrich.com For example, a ¹³C-labeled pyridine ring could be synthesized and then coupled with the azetidine fragment.

The table below summarizes potential strategies for the synthesis of isotopically labeled this compound analogues.

Table 2: Strategies for the Synthesis of Isotopically Labeled this compound | Isotope | Labeling Position | Precursor/Reagent | Method | |---|---|---|---|---| | Deuterium (D) | Azetidine Ring | N-Boc-3-oxoazetidine / NaBD₄ | Reduction of a ketone precursor with a deuterated reducing agent. | | Carbon-13 (¹³C) | Pyridine Ring | ¹³C-labeled pyridine precursor | Incorporation of a pre-labeled aromatic ring into the convergent synthesis. | | Carbon-13 (¹³C) | Azetidine Ring | ¹³C-labeled azetidine precursor | Synthesis of the azetidine fragment from a ¹³C-containing starting material. |

The precise placement of the isotopic label is critical and is dictated by the specific application of the labeled compound. The synthetic route must be carefully designed to ensure the label is introduced at the desired position and is retained throughout the subsequent reaction steps.

Chemical Reactivity and Transformation Profiles of 2 Azetidin 3 Yl 5 Fluoropyridine

Reactivity of the Azetidine (B1206935) Moiety within the 2-(Azetidin-3-yl)-5-fluoropyridine Structure

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural feature in numerous bioactive molecules and marketed drugs. nih.govpharmablock.comnih.gov Its reactivity is largely governed by significant ring strain, which makes it susceptible to various chemical transformations. rsc.orgresearchwithrutgers.com

Strain-Driven Reactivity and Ring-Opening Tendencies of Azetidines

Azetidines possess a considerable ring-strain energy of approximately 25.4 kcal/mol, which is intermediate between the highly reactive aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes the azetidine ring prone to ring-opening reactions, a characteristic that can be harnessed for synthetic purposes. rsc.orgresearchwithrutgers.comrsc.orgbeilstein-journals.org The stability of the azetidine ring is a delicate balance; while more stable and easier to handle than aziridines, it is still susceptible to decomposition pathways not typically observed in larger ring systems. nih.govrsc.orgresearchwithrutgers.com

Acid-mediated intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant amide group can nucleophilically attack the strained ring, leading to decomposition. nih.gov This highlights the importance of the substitution pattern on the stability and reactivity of the azetidine core. The ring strain can also be exploited in "build and release" strategies, where the azetidine is formed photochemically and then undergoes a strain-releasing ring-opening to generate more complex molecular architectures. beilstein-journals.org

Functionalization and Derivatization at the Azetidine Nitrogen and Carbon Centers

The azetidine moiety offers multiple sites for functionalization, primarily at the nitrogen atom and the carbon atoms of the ring.

Nitrogen Center: The nitrogen atom of the azetidine ring is a common site for derivatization. The presence of an electron-withdrawing group, such as a Boc group, on the nitrogen can facilitate α-lithiation, enabling the introduction of various functional groups at the C2 position. nih.gov Conversely, an electron-donating group on the nitrogen can alter the ring's reactivity, promoting it to act as an ortho-directing metalation group for aromatic lithiation. nih.gov Late-stage modification of the azetidine nitrogen is a valuable strategy in peptide chemistry, allowing for the introduction of tags and other functionalities after macrocyclization. figshare.com

Carbon Centers: Functionalization at the carbon centers of the azetidine ring can be achieved through various methods. For instance, α-lithiation followed by electrophilic trapping is a powerful technique for introducing substituents at the C2 position. nih.gov The development of methods to create all-carbon quaternary centers within an azetidine ring is an active area of research, with strategies involving relay catalysis and strain-release functionalization showing promise. researchgate.netnih.gov These approaches often utilize precursors like 1-azabicyclo[1.1.0]butane (ABB) which, upon ring-opening, can engage in cross-coupling reactions to form highly substituted azetidines. nih.gov

Reactivity of the Fluoropyridine Unit in this compound

The electronic properties of the pyridine (B92270) ring are significantly altered by the presence of a fluorine atom, influencing its reactivity towards various reagents.

Influence of Fluorine on Pyridine Reactivity

Fluorine is the most electronegative element, and its presence on the pyridine ring has a profound electron-withdrawing effect. This deactivates the ring towards electrophilic aromatic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). nih.govacs.org The high electronegativity of fluorine accelerates SNAr reactions on pyridines, making 2-fluoropyridines significantly more reactive than their chloro- or bromo- counterparts. nih.govacs.org For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine. nih.govacs.org

The position of the fluorine atom is crucial. In this compound, the fluorine at the 5-position influences the reactivity of the entire pyridine ring system. While fluorination often occurs selectively at the position adjacent to the nitrogen, the presence of substituents directs the outcome of such reactions. nih.gov

Nucleophilic Displacement Reactions on the Fluoropyridine Ring System

The fluorine atom on the fluoropyridine ring is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of nucleophiles, including those based on nitrogen, oxygen, and sulfur, at the position of the fluorine. nih.govacs.orgberkeley.edu These reactions can often be performed under mild conditions, a significant advantage in the synthesis of complex molecules. nih.govacs.org

The reactivity of fluoropyridines in SNAr reactions is such that they can be performed in the presence of other electrophilic functional groups. nih.govacs.org However, the choice of solvent can be critical in achieving selectivity when multiple reactive sites are present in the molecule. nih.govacs.org For instance, in a molecule containing both a fluoropyridine and a methyl ester, changing the solvent from THF to methanol (B129727) can allow for selective transformation of the ester without displacement of the fluoride (B91410). nih.govacs.org

Advanced Derivatization and Late-Stage Functionalization Strategies of this compound

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the rapid generation of analogues of a lead compound, bypassing lengthy de novo syntheses. berkeley.edunih.gov The unique reactivity of both the azetidine and fluoropyridine moieties in this compound makes it an excellent candidate for such strategies.

A common LSF approach involves a tandem C-H fluorination followed by nucleophilic aromatic substitution. nih.govacs.orgberkeley.edu This allows for the introduction of diverse functional groups at a late stage in the synthetic sequence. The mild conditions often employed for SNAr reactions on 2-fluoroheteroarenes make this a particularly attractive method. berkeley.edu

Furthermore, the azetidine ring itself can be a handle for late-stage modification. For example, in peptide chemistry, the azetidine nitrogen can be selectively deprotected and functionalized after the main peptide backbone has been constructed. figshare.com This allows for the introduction of various reporters, tags, or other functionalities in a modular fashion. The development of metal-free, oxidant-free cross-dehydrogenative coupling reactions also opens new avenues for the late-stage functionalization of N-heteroarenes under aqueous conditions. nih.gov

Spectroscopic and Computational Characterization of 2 Azetidin 3 Yl 5 Fluoropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the arrangement of hydrogen atoms in 2-(Azetidin-3-yl)-5-fluoropyridine. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide a detailed map of the proton environments and their spatial relationships.

The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the protons on the pyridine (B92270) and azetidine (B1206935) rings. The aromatic protons on the fluoropyridine ring appear in the downfield region, characteristic of their electron-deficient environment. The protons of the azetidine ring are observed in the upfield region, with their chemical shifts and multiplicities revealing the puckered nature of the four-membered ring and their coupling to adjacent protons.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.41 | d | Pyridine-H6 |

| 7.63 | td | Pyridine-H4 |

| 7.48 | dd | Pyridine-H3 |

| 4.25 | t | Azetidine-CH |

| 3.85-3.75 | m | Azetidine-CH₂ |

| 2.40 | s | Azetidine-NH |

Note: Chemical shifts are referenced to a standard solvent signal. d = doublet, t = triplet, td = triplet of doublets, dd = doublet of doublets, m = multiplet, s = singlet.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization state and electronic environment.

The ¹³C NMR spectrum shows distinct resonances for the carbons of the fluoropyridine and azetidine moieties. The carbons of the pyridine ring are typically observed in the downfield region (δ > 100 ppm), with the carbon atom directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JCF). The carbons of the saturated azetidine ring appear at higher field strengths.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163.7 (d, ¹JCF = 240.2 Hz) | Pyridine-C5 |

| 149.3 (d, ³JCF = 21.0 Hz) | Pyridine-C2 |

| 138.8 (d, ³JCF = 8.5 Hz) | Pyridine-C6 |

| 124.1 (d, ²JCF = 19.5 Hz) | Pyridine-C4 |

| 122.9 (d, ⁴JCF = 4.0 Hz) | Pyridine-C3 |

| 59.8 | Azetidine-CH₂ |

| 34.1 | Azetidine-CH |

Note: Chemical shifts are referenced to a standard solvent signal. d = doublet due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique used to probe the environment of the fluorine atom in this compound. The chemical shift of the fluorine signal provides information about the electronic nature of its surroundings. The fluorine nucleus couples with nearby protons and carbons, leading to splitting patterns that can further confirm the molecular structure. The ¹⁹F NMR spectrum of this compound typically shows a single resonance, confirming the presence of a single fluorine environment.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm its molecular formula, C₈H₉FN₂. The observed mass is compared to the calculated theoretical mass, and a close match provides strong evidence for the compound's identity. Mass spectrometry is also a valuable tool for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods offer valuable insights into the molecular properties of this compound that may be difficult to obtain through experimental means alone. These studies complement experimental data and provide a deeper understanding of the molecule's behavior at the atomic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the electronic structure and three-dimensional geometry of this compound. These calculations can determine various molecular properties, including bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's preferred conformation. Furthermore, these computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for validation of the proposed structure. The calculated distribution of electron density and molecular orbitals helps in understanding the reactivity and intermolecular interactions of the compound.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not static. The molecule can adopt various spatial arrangements, known as conformations, due to the rotation around the single bond connecting the azetidine and pyridine rings, as well as the puckering of the four-membered azetidine ring. A thorough conformational analysis is essential to identify the most stable, low-energy conformers that are likely to exist under normal conditions.

Such studies are typically performed using computational methods like Density Functional Theory (DFT). The process involves:

Initial Structure Generation: A starting 3D model of the molecule is built.

Conformational Search: A systematic search for different conformers is conducted. This is often achieved by rotating the dihedral angle between the pyridine and azetidine rings in discrete steps (e.g., every 30 degrees) and considering different puckering states of the azetidine ring.

Geometry Optimization and Energy Minimization: Each generated conformer undergoes geometry optimization. This computational process adjusts the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible potential energy for that specific conformation. Advanced basis sets, such as 6-311++G(d,p), are often employed in conjunction with a functional like B3LYP to ensure accurate calculations that account for electron correlation and polarization effects.

Relative Energy Calculation: The total electronic energy of each optimized conformer is calculated. By comparing these energies, the relative stability of each conformer can be determined. The conformer with the absolute lowest energy is termed the global minimum. The energies of other conformers are typically reported as a difference in energy (ΔE) relative to this global minimum.

The results of such an analysis would typically be presented in a table, illustrating the different conformers and their relative stabilities. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which indicates that lower energy conformers are more abundant.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis and energy minimization study.

| Conformer | Dihedral Angle (Py-C-C-N) | Relative Energy (ΔE) (kcal/mol) | Boltzmann Population at 298 K (%) |

|---|---|---|---|

| 1 (Global Minimum) | 45° | 0.00 | ~75% |

| 2 | -45° | 0.25 | ~20% |

| 3 | 180° | 2.50 | ~5% |

Prediction of Spectroscopic Properties from Computational Models

Once the lowest energy conformer of this compound is identified through energy minimization, computational models can be further utilized to predict its spectroscopic properties. This is a powerful tool for structural elucidation and for corroborating experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which is often paired with DFT. The magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C, ¹⁹F) is calculated. These shielding values are then typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), to yield predicted chemical shifts (δ). The resulting data provides a theoretical spectrum that can be compared with experimentally obtained NMR spectra to aid in peak assignment.

Table 2: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data to illustrate the typical output of a computational NMR prediction. Atom numbering is based on standard IUPAC nomenclature.

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Atom Position | Predicted Chemical Shift (ppm) | Atom Position | Predicted Chemical Shift (ppm) |

| Py-H3 | 7.85 | Py-C2 | 158.2 |

| Py-H4 | 7.40 | Py-C3 | 135.5 |

| Py-H6 | 8.50 | Py-C4 | 121.0 |

| Azetidine-CH | 4.10 | Py-C5 | 165.7 (d, J=240 Hz) |

| Azetidine-CH₂ | 3.80 | Py-C6 | 148.9 |

| Azetidine-NH | 2.50 | Azetidine-C3 | 45.3 |

| Azetidine-C2/C4 | 52.1 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed. This determines the normal modes of vibration for the molecule. The output provides the frequency (in cm⁻¹) and intensity of each vibrational mode, which corresponds to the absorption bands in an experimental IR spectrum. These calculations can help in assigning specific peaks in an experimental spectrum to particular functional groups and vibrational motions within the molecule, such as C-H stretches, N-H bends, and C-F stretches.

Table 3: Illustrative Predicted IR Vibrational Frequencies for this compound This table presents hypothetical data to illustrate the typical output of a computational IR frequency calculation.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 3350 | Medium | N-H stretch (Azetidine) |

| 3050 | Weak | Aromatic C-H stretch (Pyridine) |

| 2980 | Weak | Aliphatic C-H stretch (Azetidine) |

| 1600 | Strong | C=C/C=N stretch (Pyridine ring) |

| 1250 | Strong | C-F stretch |

| 1100 | Medium | C-N stretch |

Applications of 2 Azetidin 3 Yl 5 Fluoropyridine As a Molecular Scaffold in Chemical Research

Role as a Heterocyclic Building Block in Complex Molecule Synthesis

The utility of 2-(Azetidin-3-yl)-5-fluoropyridine in chemical synthesis is rooted in its identity as a versatile heterocyclic building block. bldpharm.com The azetidine (B1206935) moiety, a four-membered nitrogen-containing heterocycle, provides a rigid and structurally defined three-dimensional element. nih.govrsc.org Such strained ring systems are of growing interest in drug design because they can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while also orienting substituents in precise vectors in space. sciencedaily.com The synthesis of diverse libraries of compounds for drug discovery often relies on the diversification of such core scaffolds. nih.govnih.gov

The 5-fluoropyridine portion of the molecule is also a key feature. The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and bioavailability. nih.gov The pyridine (B92270) ring itself is a common motif in bioactive compounds. By combining these two structural motifs, this compound serves as a ready-made component for constructing more complex molecules. Synthetic chemists can utilize modular approaches, such as coupling reactions, to link this building block with other fragments, enabling the efficient assembly of novel and elaborate molecular architectures. mdpi.commdpi.com This modular strategy accelerates the discovery process by allowing for the systematic variation of different parts of the final molecule to optimize its properties.

Contributions to Ligand Design and Pharmacophore Development in Medicinal Chemistry

In medicinal chemistry, this compound functions as a valuable scaffold for ligand design and the development of pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity. The distinct features of the scaffold allow it to interact with biological targets, such as enzymes and receptors, in a highly specific manner.

The design of effective ligands hinges on achieving precise molecular recognition between the small molecule and its protein target. The this compound scaffold offers several features that can be exploited to modulate these binding interactions.

Structural Rigidity and 3D-Shape: The azetidine ring provides a conformationally constrained anchor. Unlike more flexible aliphatic chains, its rigid structure helps to reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. This rigidity also presents substituents in well-defined spatial orientations, allowing for precise probing of binding pockets.

Hydrogen Bonding: The scaffold contains multiple sites capable of acting as hydrogen bond acceptors (the nitrogen atom of the pyridine ring and the fluorine atom) and a hydrogen bond donor (the secondary amine of the azetidine ring). Hydrogen bonds are critical directional interactions that contribute significantly to binding affinity and specificity. nih.govnih.gov The strategic placement of these functional groups allows the scaffold to form key interactions with amino acid residues in a protein's active site.

Dipole and Aromatic Interactions: The 5-fluoropyridine ring possesses a strong dipole moment due to the electronegativity of the fluorine atom and the ring nitrogen. This can lead to favorable dipole-dipole or dipole-charge interactions within the binding site. Furthermore, the aromatic pyridine ring can engage in π-stacking or other non-covalent interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

By leveraging these principles, medicinal chemists can design ligands where the this compound core acts as a central organizing element that presents other functional groups for optimal interaction with a biological target.

Once a compound containing the this compound scaffold shows initial biological activity, chemists systematically modify its structure to establish structure-activity relationships (SAR). nih.gov SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. The scaffold offers two primary points for chemical modification: the azetidine nitrogen and the pyridine ring.

Modification of the Pyridine Ring: While the fluorine at position 5 is a key feature, further substitutions could be made on the pyridine ring to fine-tune electronic properties or introduce new interaction points.

Derivatization of the Azetidine Ring: Additional substituents can be installed on the carbon atoms of the azetidine ring, creating more complex spirocyclic or fused systems to explore different regions of chemical space. nih.govenamine.net

The table below outlines potential modifications to the scaffold and the rationale behind them in a typical SAR study.

| Modification Site | Type of Modification | Rationale for SAR Exploration | Potential Impact |

| Azetidine Nitrogen (N-H) | Alkylation, Acylation, Sulfonylation | Explore tolerance for size, polarity, and hydrogen bonding capacity in the binding pocket. | Modulate potency, selectivity, solubility, and pharmacokinetic properties (e.g., cell permeability). |

| Pyridine Ring | Introduction of other substituents (e.g., -CH₃, -OCH₃) | Fine-tune the electronics and sterics of the aromatic system. | Alter binding affinity, metabolic stability, and target selectivity. |

| Azetidine Carbon Atoms | Addition of alkyl or functional groups | Introduce new chirality and vectors for substituents to probe deeper into the binding site. | Enhance potency and create novel intellectual property. |

These systematic modifications, guided by the principles of medicinal chemistry, allow researchers to understand the precise structural requirements for biological activity and to develop optimized drug candidates. mdpi.com

Integration into Radiochemistry for the Synthesis of Molecular Probes

The this compound scaffold is also highly valuable in the field of radiochemistry, specifically for the development of positron emission tomography (PET) imaging agents. PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. aau.dk This requires a tracer molecule that is labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov

Given its name, the scaffold is a natural candidate for ¹⁸F-labeling. The synthesis of a PET tracer based on this structure would typically involve a late-stage radiofluorination reaction. In this process, a suitable precursor molecule, such as 2-(azetidin-3-yl)-5-bromopyridine (B3227234) or a derivative with a nitro or trimethylammonium leaving group at the 5-position of the pyridine ring, would be reacted with [¹⁸F]fluoride ion. This nucleophilic aromatic substitution reaction introduces the ¹⁸F atom into the molecule shortly before its use.

The resulting radiotracer, [¹⁸F]this compound or a derivative thereof, could be used to image a specific biological target in the body to which the non-radioactive version binds. For example, if a drug containing this scaffold is known to inhibit a particular enzyme in the brain, the ¹⁸F-labeled version could be used to:

Confirm that the drug crosses the blood-brain barrier.

Determine the regional distribution and concentration of the target enzyme.

Measure whether a therapeutic dose of the unlabeled drug successfully occupies the target site.

The development of such PET tracers is a critical component of modern drug development, providing invaluable information on the pharmacokinetics and pharmacodynamics of new therapeutic agents. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(Azetidin-3-yl)-5-fluoropyridine, and how do reaction conditions influence yield?

- Methodological Answer :

- Nucleophilic substitution : The azetidine group can be introduced via substitution of a halogen (e.g., chlorine) on the pyridine ring. For example, azetidine reacts with 5-fluoro-3-chloropyridine under basic conditions (e.g., K₂CO₃) to form the target compound .

- Coupling reactions : Suzuki-Miyaura cross-coupling using palladium catalysts can attach aryl/heteroaryl groups to the pyridine core. Boronic acid derivatives of azetidine may require protective groups to avoid side reactions .

- Key considerations : Solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) significantly impact regioselectivity and purity.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer :

- NMR spectroscopy : NMR distinguishes fluorine environments, while and NMR resolve azetidine ring protons and pyridine carbons.

- X-ray crystallography : Resolves stereochemistry and bond angles, critical for confirming the azetidine ring’s spatial arrangement .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₈H₉FN₂) with <2 ppm error .

Q. What are the key reactivity patterns of the azetidine moiety in this compound?

- Methodological Answer :

- Ring-opening reactions : The strained azetidine ring undergoes nucleophilic attack (e.g., by amines or thiols) under acidic conditions, forming linear amines.

- Oxidation susceptibility : The tertiary amine in azetidine is prone to oxidation, requiring inert atmospheres (N₂/Ar) during reactions .

- Comparative note : Unlike pyrrolidine, azetidine’s smaller ring size increases ring strain, accelerating reactivity but reducing stability .

Advanced Research Questions

Q. How can regioselectivity challenges in C–H functionalization of this compound be addressed?

- Methodological Answer :

- Directing groups : Introduce temporary directing groups (e.g., pyridinyl or carbonyl) to steer metal catalysts (Ru or Pd) to specific C–H positions. For example, ruthenium-catalyzed C–H activation enables selective alkylation at the pyridine’s 4-position .

- Computational modeling : DFT calculations predict electron density distributions to identify reactive sites. Meta-substitution is favored due to electron-withdrawing fluorine and azetidine effects .

Q. What strategies mitigate competing side reactions during azetidine ring modifications?

- Methodological Answer :

- Protective groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during pyridine functionalization. Deprotection with TFA restores reactivity post-synthesis .

- Kinetic control : Lower reaction temperatures (−20°C to 0°C) minimize ring-opening side reactions.

- Case study : Substitution at the azetidine 3-position with electrophiles (e.g., alkyl halides) requires steric hindrance minimization via bulky base additives (e.g., DIPEA) .

Q. How does this compound compare to analogous piperidine/pyrrolidine derivatives in biological assays?

- Methodological Answer :

- Pharmacokinetic profiling : Azetidine’s smaller ring enhances metabolic stability compared to piperidine but may reduce binding affinity due to limited conformational flexibility.

- In vitro testing : Replace azetidine with pyrrolidine in lead compounds and compare IC₅₀ values against targets like kinases or GPCRs. Fluorine’s electronegativity improves membrane permeability .

Q. What computational tools predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., CYP450 enzymes). Focus on fluorine’s role in hydrogen-bonding networks.

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting azetidine’s conformational dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。